molecular formula C30H48O5 B1181702 Esculentic acid CAS No. 103974-74-9

Esculentic acid

Cat. No.: B1181702
CAS No.: 103974-74-9
M. Wt: 488.7 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2alpha,3alpha,23-trihydroxyurs-12-en-28-oic acid is a pentacyclic triterpenoid that is urs-12-ene substituted by a carboxy group at position 28 and hydroxy groups at positions 2, 3 and 23 (the 2alpha,3alpha stereoisomer). It has been isolated from Juglans sinensis. It has a role as a plant metabolite. It is a pentacyclic triterpenoid and a hydroxy monocarboxylic acid. It derives from a hydride of an ursane.
Esculentic acid is a natural product found in Phytolacca americana, Sesamum indicum, and other organisms with data available.

Scientific Research Applications

  • Anti-inflammatory Effects : Esculentic acid, a compound extracted from the Chinese herb Phytolacca esculenta, has demonstrated significant anti-inflammatory effects both in vivo and in vitro. It inhibits the production of TNF-α, IL-6, and PGE2, key pro-inflammatory cytokines and mediators, potentially through the suppression of COX-2 protein expression. This makes EA a candidate for treating diseases like rheumatoid arthritis, edema, hepatitis, and bronchitis (Niu et al., 2014).

  • Protection Against Endotoxic Shock : In another study, EA showed protective effects against LPS-induced endotoxic shock in mice. The administration of EA improved survival rates, reduced the levels of inflammatory cytokines and mediators, and lessened histopathological changes in lung, liver, and kidney tissues. Additionally, EA increased the levels of the anti-inflammatory cytokine IL-10 (Niu et al., 2014).

  • Identification and Characterization of Compounds : In a study focused on the active principles of Phytolacca esculenta, compounds including 2-hydroxyl this compound and esculentosides E and F were isolated. These compounds were found to enhance phagocytic function of leukocytes and promote DNA synthesis in mice, indicating potential immunomodulatory effects (Wang & Yi, 1984).

  • Antimicrobial Properties : Esculentin-1, a peptide found in Rana esculenta skin secretions and containing this compound, has been studied for its antimicrobial properties. The research included producing recombinant analogues of the peptide and assessing their biological activity against various microorganisms (Ponti et al., 1999).

  • Optimizing Biological Properties : A study on esculentin-1a, derived from esculentin-1, focused on optimizing its antimicrobial features. This involved modifications such as amino acid substitutions and peptide conjugation to nanoparticles. The study aimed to overcome limitations like poor biostability and cytotoxicity, contributing to the development of future antibiotic drugs (Casciaro et al., 2017).

Mechanism of Action

Target of Action

Esculentic acid is a selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with COX-2, inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound disrupts the production of prostaglandins from arachidonic acid, leading to a decrease in inflammation. The downstream effects of this include a reduction in pain, swelling, and fever associated with inflammation.

Result of Action

The primary result of this compound’s action is a reduction in inflammation . By inhibiting COX-2 and disrupting the production of prostaglandins, this compound can alleviate symptoms of inflammation such as pain, swelling, and fever. Additionally, it has been suggested that this compound may have protective effects against endotoxic shock .

Safety and Hazards

When handling Esculentic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact with eyes, rinse with pure water and consult a doctor .

Biochemical Analysis

Biochemical Properties

Esculentic acid plays a significant role in biochemical reactions, particularly due to its anti-inflammatory properties. It acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins. Additionally, this compound interacts with various biomolecules, including tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10), modulating their activity to exert its anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to protect cells against endotoxic shock by modulating the inflammatory response in Kunming mice . This compound affects cell signaling pathways by inhibiting the production of inflammatory cytokines such as TNF-α, thereby reducing inflammation and cellular damage . It also impacts gene expression by downregulating the expression of pro-inflammatory genes and upregulating anti-inflammatory genes, contributing to its protective effects on cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . This compound also inhibits the activity of TNF-α by interfering with its signaling pathways, leading to a decrease in the inflammatory response . Furthermore, it modulates the expression of genes involved in inflammation, promoting an anti-inflammatory state within the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, maintaining its anti-inflammatory properties over extended periods In vitro and in vivo studies have demonstrated that this compound can provide sustained protection against inflammation and cellular damage over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory effects without causing adverse reactions . At higher doses, it may lead to toxic effects and potential cellular damage. Studies have identified threshold doses beyond which the compound’s beneficial effects diminish, and toxicity increases . Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its anti-inflammatory properties. It interacts with enzymes such as COX-2 and TNF-α, modulating their activity to reduce inflammation . Additionally, this compound affects metabolic flux by altering the levels of metabolites involved in the inflammatory response.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and endoplasmic reticulum, where it exerts its anti-inflammatory effects . The distribution and localization of this compound within cells are crucial for its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with COX-2 and other biomolecules involved in the inflammatory response . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cells. This localization is essential for its effective inhibition of inflammatory pathways and therapeutic potential.

Properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSVIVRDWWRQRT-SVOQGVCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316954
Record name Esculentic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103974-74-9
Record name Esculentic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103974-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esculentic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esculentic acid
Reactant of Route 2
Esculentic acid
Reactant of Route 3
Esculentic acid
Reactant of Route 4
Esculentic acid
Reactant of Route 5
Esculentic acid
Reactant of Route 6
Esculentic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.